Stereochemical Purity: X-ray Confirmed E-Configuration
X-ray crystallographic analysis confirms that 2-(2-Nitroprop-1-enyl)thiophene adopts an exclusively E-configuration about the C=C double bond, with a torsion angle of −177.7(3)° [1]. This unambiguous stereochemical assignment distinguishes the compound from many commercially available nitrovinyl analogs that are sold as unspecified stereoisomeric mixtures or without crystallographic verification. While the Z-isomer or a mixture of E/Z isomers might be offered under generic nomenclature by other suppliers, the crystal structure of the E-isomer provides a definitive reference standard for identity verification [2]. The E-configuration is critical for downstream stereospecific transformations, such as asymmetric conjugate additions, where the geometry of the double bond dictates the stereochemical outcome of the reaction.
| Evidence Dimension | C=C bond stereochemistry |
|---|---|
| Target Compound Data | E-configuration; torsion angle C=C—C—C = −177.7(3)°; Monoclinic crystal system, P2₁/n space group; R-factor = 0.049 |
| Comparator Or Baseline | Uncharacterized nitrovinyl thiophenes or nitropropene derivatives sold without stereochemical specification |
| Quantified Difference | Stereochemical identity is definitively established for the target compound vs. ambiguous or mixed isomer composition for many comparators |
| Conditions | Single-crystal X-ray diffraction at 296 K; Mo Kα radiation |
Why This Matters
This definitive structural data enables purchasers to ensure they are working with the correct stereoisomer, avoiding the confounding effects of isomeric mixtures on reaction yields and stereoselectivity, which is particularly crucial when the compound is used as a chiral synthon precursor.
- [1] Liu, Z.-B.; Wang, J.-X.; Zhang, Y.-F. (E)-2-(2-Nitroprop-1-enyl)thiophene. Acta Crystallographica Section E 2011, E67, o990. View Source
- [2] UITM Open Access Repository. (E)-2-(2-Nitroprop-1-enyl)thiophene. DOAJ record 8e06a44483a44ece8cd1807d6eb25766. Accessed 2026-04-21. View Source
